![molecular formula C15H26N4O3 B12309467 rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis](/img/structure/B12309467.png)
rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis” is a synthetic organic molecule It is characterized by its complex structure, which includes a cyclohexyl ring, a triazole moiety, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis” typically involves multiple steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the triazole to the cyclohexyl ring: This step often involves a nucleophilic substitution reaction where the triazole moiety is introduced to a cyclohexyl derivative.
Formation of the carbamate group: This is typically done by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the triazole ring, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Oxo derivatives of the triazole ring.
Reduction: Alcohol derivatives of the triazole ring.
Substitution: Various substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole moiety is particularly useful in bioorthogonal chemistry.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which “rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis” exerts its effects is largely dependent on its interaction with specific molecular targets. The triazole moiety can interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The carbamate group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, trans
- tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate
Uniqueness
The cis configuration of the cyclohexyl ring in “rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis” imparts unique stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its trans counterpart and other similar compounds.
Propiedades
Fórmula molecular |
C15H26N4O3 |
|---|---|
Peso molecular |
310.39 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C15H26N4O3/c1-15(2,3)22-14(21)16-11-8-6-5-7-10(11)9-12-17-18-13(20)19(12)4/h10-11H,5-9H2,1-4H3,(H,16,21)(H,18,20) |
Clave InChI |
BDQPWDYOCJIZAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCCC1CC2=NNC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate](/img/structure/B12309393.png)
![2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B12309397.png)
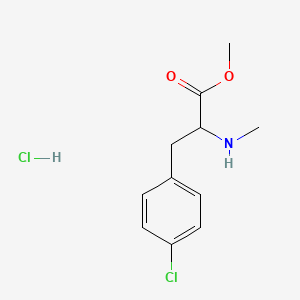
![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid](/img/structure/B12309405.png)
![3-(2-Bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12309407.png)
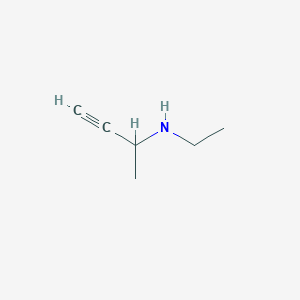
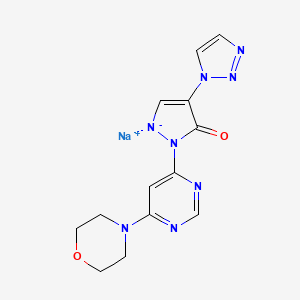
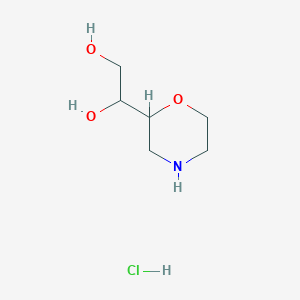
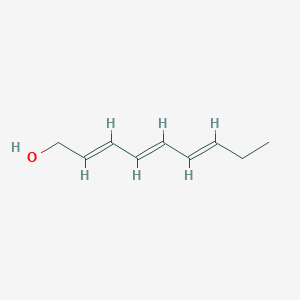

![1,1,1b,2-tetramethyl-1aH,2H,3H,6aH-cyclopropa[a]indene-4,6-dione](/img/structure/B12309446.png)

![5-Cyclopropyl-9-methyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B12309449.png)
